1-(4-Chlorophenoxy)-2-nitrobenzene
Overview
Description
1-(4-Chlorophenoxy)-2-nitrobenzene is an organic compound with the molecular formula C12H8ClNO3. It is characterized by the presence of a nitro group and a chlorophenoxy group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
1-(4-Chlorophenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Mechanism of Action
Mode of Action
It is suggested that the compound may act in the central nervous system , but the exact mechanism remains unclear.
Pharmacokinetics
Similar compounds such as 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol have been found to absorb well from the oral route and remain stable at ambient temperature and physiological ph .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenoxy)-2-nitrobenzene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, potentially causing oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been associated with alterations in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, this compound can disrupt cellular redox balance, leading to increased production of reactive oxygen species (ROS) and subsequent oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the accumulation of substrates and the disruption of metabolic pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo various degradation processes, leading to the formation of metabolites with different biological activities. In vitro studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage, highlighting the importance of understanding its long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild biochemical changes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are often dose-dependent and can be attributed to the accumulation of reactive intermediates and the disruption of critical cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenoxy)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 4-chlorophenoxybenzene. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective formation of the nitro compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Reduction: 1-(4-Chlorophenoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Chlorophenoxyacetic acid: Similar in structure but contains an acetic acid group instead of a nitro group.
4-Chlorophenoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(4-Chlorophenoxy)-2-nitrobenzene is unique due to the presence of both a nitro group and a chlorophenoxy group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-chlorophenoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYVAGCVKWBOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021694 | |
Record name | p-Chlorophenyl-o-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39145-47-6 | |
Record name | 1-(4-Chlorophenoxy)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39145-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenoxy)-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorophenyl-o-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenoxy)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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